An In-depth Technical Guide to the 5'-Bromospiro[cyclopropane-1,3'-indoline] Core for Advanced Drug Discovery
An In-depth Technical Guide to the 5'-Bromospiro[cyclopropane-1,3'-indoline] Core for Advanced Drug Discovery
Introduction: The Strategic Value of the Spiro[cyclopropane-1,3'-indoline] Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements is paramount. Spirocycles, particularly those incorporating strained ring systems, have emerged as privileged scaffolds. The spiro[cyclopropane-1,3'-indoline] core represents a fascinating confluence of a rigid, three-dimensional cyclopropane ring and the versatile indoline moiety. This unique fusion imparts conformational restriction and novel exit vectors for substituent placement, making it an attractive starting point for exploring new chemical space.
This guide focuses on the 5'-bromo derivative, 5'-Bromospiro[cyclopropane-1,3'-indoline]. The introduction of a bromine atom at the 5'-position of the indoline ring is a key strategic decision. It serves not only as a tool for modulating electronic properties and metabolic stability but, more importantly, as a versatile synthetic handle for late-stage functionalization. This allows for the rapid generation of diverse compound libraries, a critical advantage in lead optimization. This document provides a comprehensive overview of the core chemical properties, a robust synthetic strategy, and the reactivity profile of this valuable building block for researchers, scientists, and drug development professionals.
Physicochemical and Computed Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. Below is a summary of the key identifiers and computed properties for 5'-Bromospiro[cyclopropane-1,3'-indoline].
| Property | Value | Source |
| CAS Number | 1260763-03-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₀BrN | [1][2] |
| Molecular Weight | 224.10 g/mol | [1][4][5] |
| Physical Form | Reported as Liquid or Solid-Liquid Mixture | [3] |
| Purity | ≥97% (commercially available) | [3][4] |
| XLogP3 (Computed) | 2.9 | [1] |
| Topological Polar Surface Area (TPSA) | 12 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| InChIKey | ZAXSHDQOFNHDIM-UHFFFAOYSA-N | [3] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these properties empirically upon acquisition.
Synthetic Protocol: A Generalized Approach
The proposed synthesis involves two critical transformations:
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Cyclopropanation: The reaction of an α,β-unsaturated system derived from 5-bromoisatin with a cyclopropanating agent. The Corey-Chaykovsky reaction, utilizing dimethylsulfoxonium methylide, is a well-established method for this purpose.
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Reduction: The subsequent reduction of the oxindole carbonyl group to a methylene group to yield the target indoline.
Step-by-Step Experimental Workflow
Step 1: Synthesis of 5-Bromo-3-phenacylideneoxindole (Intermediate A)
This initial step creates the necessary α,β-unsaturated ketone for the subsequent cyclopropanation.
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To a solution of 5-bromoisatin (1.0 eq) and acetophenone (1.1 eq) in absolute ethanol, add piperidine (0.2 eq) as a catalyst.
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Cool the reaction mixture to room temperature, allowing the product to precipitate.
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Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 3-phenacylideneoxindole intermediate.
Step 2: Synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (Intermediate B)
This is the key cyclopropanation step.
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Prepare dimethylsulfoxonium methylide in situ: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.
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Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
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Add a solution of Intermediate A (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
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Stir the reaction at room temperature overnight.
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Quench the reaction by pouring it into ice-water and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the spiro-oxindole intermediate.
Step 3: Reduction to 5'-Bromospiro[cyclopropane-1,3'-indoline] (Target Compound)
This final step reduces the carbonyl to complete the synthesis.
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To a solution of Intermediate B (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong reducing agent such as borane-tetrahydrofuran complex (BH₃·THF, 2-3 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
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Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1M HCl.
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Basify the mixture with aqueous NaOH and extract with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the final product by column chromatography to yield 5'-Bromospiro[cyclopropane-1,3'-indoline].
Caption: Proposed synthetic workflow for 5'-Bromospiro[cyclopropane-1,3'-indoline].
Reactivity and Further Functionalization
The true utility of 5'-Bromospiro[cyclopropane-1,3'-indoline] lies in its potential for diversification. The molecule possesses three primary sites for chemical modification: the aromatic ring, the indoline nitrogen, and the cyclopropane ring.
Palladium-Catalyzed Cross-Coupling Reactions
The 5'-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This is a cornerstone of its utility in creating chemical libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with various boronic acids or esters. This is particularly useful for introducing aryl, heteroaryl, or vinyl groups.
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Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable boronic acid in a solvent system such as DME/water or toluene/ethanol, often with heating. Microwave irradiation can significantly accelerate these reactions.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.
Sonogashira Coupling: Enables the introduction of terminal alkynes, which can then be further functionalized.
Caption: Key reactivity sites of the 5'-Bromospiro[cyclopropane-1,3'-indoline] core.
Reactions at the Indoline Nitrogen
The secondary amine of the indoline ring is nucleophilic and can readily undergo a variety of standard transformations:
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N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides in the presence of a base.
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Cyclopropane Ring Reactivity
The cyclopropane ring is a strained three-membered ring. While generally stable, it can undergo ring-opening reactions under certain conditions, such as in the presence of strong Lewis or Brønsted acids. This reactivity can be exploited to generate more complex fused-ring systems.
Applications in Drug Discovery and Chemical Biology
The 5'-Bromospiro[cyclopropane-1,3'-indoline] scaffold is of significant interest in drug discovery, primarily due to its classification as a "Protein Degrader Building Block"[4]. This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role in PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A common strategy in PROTAC design involves a warhead (which binds the target protein), a linker, and an E3 ligase ligand. The 5'-Bromospiro[cyclopropane-1,3'-indoline] core, after functionalization, can serve as a novel scaffold for either the warhead or as part of the linker, offering unique three-dimensional properties that can influence ternary complex formation and degradation efficiency. The bromo-substituent is the key attachment point for the linker or other components, often via click chemistry or cross-coupling reactions.
Medicinal Chemistry Scaffolding: Beyond PROTACs, the rigid, non-planar structure of this spirocycle is valuable for scaffold-hopping and lead optimization. It can be used to replace more traditional, flat aromatic rings in known pharmacophores to improve properties such as selectivity, metabolic stability, and cell permeability. The anticancer activity observed in the closely related spiro[cyclopropane-1,3'-indolin]-2'-ones further underscores the potential of this molecular framework in oncology research.
Conclusion
5'-Bromospiro[cyclopropane-1,3'-indoline] is a highly valuable, yet underexplored, building block for advanced chemical synthesis and drug discovery. Its unique three-dimensional architecture, combined with the synthetic versatility afforded by the 5'-bromo substituent, provides a powerful platform for the creation of novel and diverse molecular entities. While detailed experimental characterization in the public domain is sparse, the logical synthetic pathways and predictable reactivity patterns make it an accessible and attractive tool for researchers aiming to push the boundaries of molecular design. This guide provides a foundational understanding to encourage and facilitate the exploration of this promising scaffold in the development of next-generation therapeutics.
References
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PubChem. (n.d.). 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one. National Center for Biotechnology Information. Retrieved from [Link]
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Dana Bioscience. (n.d.). 5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride 1g. Retrieved from [Link]
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ACS Publications. (n.d.). Preparation of spiro[cyclopropane-1,3'-(3H)-indol]ones from isatin in a novel one-step process. A study of long-range chiral recognition. The Journal of Organic Chemistry. Retrieved from [Link]
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Popowycz, F., et al. (2023). Click chemistry in the development of PROTACs. RSC Medicinal Chemistry. Retrieved from [Link]
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